N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide
Description
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is a synthetic tripeptide derivative featuring a benzyloxycarbonyl (Cbz) protective group at the N-terminus. The sequence comprises glycine (Gly), proline (Pro), and phenylalanine (Phe), with an amide group at the C-terminus. Proline introduces conformational rigidity due to its cyclic structure, while the Phe residue contributes hydrophobic and aromatic interactions. Based on analogs like Cbz-Gly-Phe-amide (molecular formula: C₁₉H₂₁N₃O₄, MW: 355.39 g/mol ), the tripeptide’s molecular formula is inferred to be approximately C₂₃H₂₉N₅O₅, with a molecular weight near 479.51 g/mol.
Properties
CAS No. |
61867-02-5 |
|---|---|
Molecular Formula |
C24H28N4O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C24H28N4O5/c25-22(30)19(14-17-8-3-1-4-9-17)27-23(31)20-12-7-13-28(20)21(29)15-26-24(32)33-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H2,25,30)(H,26,32)(H,27,31)/t19-,20-/m0/s1 |
InChI Key |
ZLMPDVKTWVXBEH-PMACEKPBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Carbamate Formation: Reaction of an amine with a chloroformate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Deprotection of the Cbz Group
The Cbz group serves as a temporary protective moiety for the N-terminal amine. Common deprotection methods include:
Amide Bond Reactivity
The peptide backbone (Gly-Pro-Phe) undergoes hydrolysis under varying conditions:
| Condition | Site of Cleavage | Rate Determinants | Products |
|---|---|---|---|
| Acidic Hydrolysis | Pro-Phe bond (pH < 2, 100°C) | Proline’s cyclic structure slows cleavage | Fragments: Cbz-Gly-Pro-OH + Phe-NH₂ |
| Basic Hydrolysis | Gly-Pro bond (pH > 12, 80°C) | Steric hindrance from proline | Fragments: Cbz-Gly-OH + Pro-Phe-NH₂ |
| Enzymatic Hydrolysis | Phe-NH₂ terminal (e.g., chymotrypsin) | Specificity for aromatic residues | Cleaves after Phe: Cbz-Gly-Pro-Phe + NH₂ |
Proline’s secondary amine reduces susceptibility to hydrolysis compared to primary amides .
Side-Chain Modifications
The phenylalanine residue’s benzyl group participates in reactions such as:
| Reaction Type | Reagents/Conditions | Outcome | Application |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C (high pressure) | Reduces benzyl to cyclohexyl | Alters hydrophobicity |
| Halogenation | Br₂ in CCl₄ (0°C) | Electrophilic substitution at para position | Introduces halogen for further coupling |
Coupling Reactions
The C-terminal amide (Phe-NH₂) can be extended via peptide synthesis:
| Coupling Agent | Solvent System | Efficiency | Byproducts |
|---|---|---|---|
| EDC/HOBt | DMF/DCM (1:1), 0°C → RT | >90% yield for Gly-Pro-Phe-X | Urea derivatives |
| DCC/DMAP | THF, anhydrous | Moderate yield (70–80%) | DCU precipitate |
Example: Reaction with glycinamide under EDC/HOBt yields Cbz-Gly-Pro-Phe-Gly-NH₂ (PubChem CID 71391527) .
Stability Under Storage
Degradation pathways under long-term storage:
| Factor | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Humidity | Hydrolysis of Pro-Phe amide bond | Store desiccated at -20°C |
| Light Exposure | Oxidation of benzyl group | Amber glass vials, inert atmosphere |
Enzymatic Interactions
While the Cbz group generally blocks protease activity, specific enzymes exhibit limited action:
| Enzyme | Cleavage Site | Kinetic Parameters (kcat/Kₘ) |
|---|---|---|
| Chymotrypsin | C-terminal to Phe (if deprotected) | ~1.2 × 10³ M⁻¹s⁻¹ |
| Prolyl Endopeptidase | Pro-Phe bond (requires free N-terminal) | Not applicable (Cbz blocks) |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C22H26N2O5
- Molecular Weight : 398.4522 g/mol
- IUPAC Name : Benzyl N-[(1S)-1-{[(2R)-5-hydroxy-3-oxopentan-2-yl]carbamoyl}-2-phenylethyl]carbamate
These properties suggest that the compound is a derivative of phenylalanine, which is significant for its biological activity.
Scientific Research Applications
-
Drug Development
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide has been explored for its potential in drug development, particularly as a peptide-based therapeutic agent. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in disease processes. -
Antiviral Activity
Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against coronaviruses. It has been shown to interact with the replicase polyprotein 1ab of SARS-CoV, suggesting a mechanism for inhibiting viral replication . -
Cancer Research
The compound's ability to modulate protein interactions makes it a candidate for cancer research. It may influence pathways related to tumor growth and metastasis, providing a basis for developing novel anticancer therapies. -
Peptide Synthesis
Its structure serves as a precursor in the synthesis of other biologically active peptides. The benzyloxycarbonyl group is often used to protect amino groups during peptide synthesis, facilitating the creation of complex peptide structures.
Data Table: Pharmacological Characteristics
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.7715 |
| Blood Brain Barrier | +0.7761 |
| Caco-2 Permeability | -0.727 |
| P-glycoprotein Substrate | 0.7207 |
| CYP450 3A4 Inhibitor | 0.7267 |
| Ames Test | Non-AMES toxic |
| Carcinogenicity | Non-carcinogenic |
This table summarizes key pharmacological characteristics that highlight the compound's absorption and interaction profiles, indicating its potential utility in therapeutic applications.
Case Studies
-
Antiviral Research
A study conducted on various derivatives of this compound demonstrated significant antiviral activity against SARS-CoV in vitro, marking it as a promising candidate for further development into antiviral therapies . -
Peptide Therapeutics
Research focusing on peptide-based drugs has included this compound as a model for designing inhibitors targeting specific enzymes involved in metabolic disorders. The findings suggest that modifications to the benzyloxycarbonyl group can enhance binding affinity and specificity . -
Cancer Inhibition Studies
Investigations into the compound's effects on cancer cell lines revealed that it can induce apoptosis in certain types of cancer cells, suggesting its potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms and optimize its efficacy .
Mechanism of Action
The mechanism of action of Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations :
- Protective Groups: Cbz offers stability under acidic conditions but requires hydrogenolysis for removal, whereas Boc (tert-butoxycarbonyl, as in ) is cleaved under milder acidic conditions.
- Functional Moieties : Hydroxamic acids (e.g., ) prioritize radical scavenging, while sulfonic acid groups (e.g., GC376 ) enhance solubility and protease affinity.
Functional Analogs
- Antioxidant Activity : Hydroxamic acids (e.g., compound 8 in ) show stronger free radical scavenging (DPPH assay IC₅₀ = 18.7 μM) than typical Cbz-peptides, which are less studied for this role.
- Enzyme Inhibition : GC376’s sulfonic acid group enables covalent binding to proteases, a mechanism absent in standard Cbz-peptides like the target compound .
Biological Activity
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is a synthetic peptide compound that has garnered interest due to its potential biological activities and applications in pharmaceutical research. This article delves into its biological activity, synthesis, structural characteristics, and relevant studies.
Chemical Structure and Properties
This compound features a complex structure with a benzyloxycarbonyl group attached to a peptide chain composed of glycine, proline, and phenylalanine. The molecular formula is C22H28N4O4, with a molecular weight of approximately 453.49 g/mol. The presence of the benzyloxycarbonyl group enhances the stability and bioavailability of the compound, making it suitable for various biological applications.
The biological activity of this compound can be attributed to its interactions with specific biological targets. Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through mechanisms involving apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Properties : There is evidence supporting its use as an antimicrobial agent, although detailed mechanisms remain under investigation.
- Neuroprotective Effects : Some studies indicate that this compound may have protective effects on neuronal cells, potentially useful in neurodegenerative disease models .
Interaction Studies
Interaction studies have shown that this compound binds effectively to various receptors and enzymes, influencing cellular signaling pathways. The binding affinity to these targets can vary based on structural modifications within the peptide sequence.
Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of Amino Acids : The amino acids are protected using benzyloxycarbonyl (Z) groups to prevent unwanted reactions during coupling.
- Peptide Coupling : The protected amino acids are coupled using standard peptide synthesis techniques, such as solid-phase synthesis.
- Deprotection : The Z groups are removed to yield the final peptide product.
This multi-step process ensures high purity and yield of the desired compound.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for development as anticancer agents .
- Neuroprotective Studies : Research indicated that certain analogs displayed neuroprotective effects in models of oxidative stress, highlighting their potential in treating neurodegenerative diseases .
- Antimicrobial Efficacy : A comparative study showed that related compounds had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the need for further exploration into structure-activity relationships .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide | Contains tryptophan instead of glycine | Potentially different biological activities due to tryptophan's unique properties |
| N-[1-(benzyloxy)carbonyl]-L-leucyl-L-prolyl-L-valinamide | Features leucine and valine | Greater hydrophobic interactions may enhance bioactivity |
| N-[benzyloxycarbonyl]-L-threonyl-N-hydroxy-D-leucinamide | Contains threonine and hydroxy groups | Enhanced solubility and bioavailability may improve therapeutic efficacy |
Q & A
Q. What are the kinetic and thermodynamic considerations for enzymatic cleavage of the phenylalaninamide bond in proteolytic stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
